10-Acetylsalicyldithranol
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Overview
Description
10-Acetylsalicyldithranol, also known as ASD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a derivative of salicylic acid and has been studied for its anti-inflammatory and anti-cancer properties.
Mechanism Of Action
The mechanism of action of 10-Acetylsalicyldithranol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. By inhibiting COX enzymes, 10-Acetylsalicyldithranol may reduce the production of prostaglandins and thus reduce inflammation.
Biochemical And Physiological Effects
10-Acetylsalicyldithranol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 10-Acetylsalicyldithranol inhibits the growth of cancer cells and induces cell death. Additionally, 10-Acetylsalicyldithranol has been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases. In animal studies, 10-Acetylsalicyldithranol has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
10-Acetylsalicyldithranol has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields using a simple synthesis method. Additionally, 10-Acetylsalicyldithranol has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 10-Acetylsalicyldithranol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 10-Acetylsalicyldithranol. One area of research is the development of 10-Acetylsalicyldithranol analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 10-Acetylsalicyldithranol and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 10-Acetylsalicyldithranol in human clinical trials.
Conclusion:
In conclusion, 10-Acetylsalicyldithranol is a synthetic compound that has been studied for its anti-inflammatory and anti-cancer properties. It is produced using a simple synthesis method and has low toxicity, making it a safe candidate for scientific research. While the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the therapeutic potential of 10-Acetylsalicyldithranol and to develop improved analogs for future clinical use.
Synthesis Methods
The synthesis of 10-Acetylsalicyldithranol involves the reaction of salicylic acid with acetic anhydride and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield 10-Acetylsalicyldithranol. This synthesis method has been used in several studies to produce 10-Acetylsalicyldithranol in high yields.
Scientific Research Applications
10-Acetylsalicyldithranol has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 10-Acetylsalicyldithranol has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
128864-32-4 |
---|---|
Product Name |
10-Acetylsalicyldithranol |
Molecular Formula |
C23H16O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[2-(4,5-dihydroxy-10-oxo-9H-anthracene-9-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C23H16O6/c1-12(24)29-18-11-3-2-6-13(18)22(27)19-14-7-4-9-16(25)20(14)23(28)21-15(19)8-5-10-17(21)26/h2-11,19,25-26H,1H3 |
InChI Key |
AKCGRQGFZVKXMY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
Other CAS RN |
128864-32-4 |
synonyms |
10-acetylsalicyldithranol |
Origin of Product |
United States |
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